molecular formula C11H12FNO2 B3833221 4-(3-fluorobenzoyl)morpholine

4-(3-fluorobenzoyl)morpholine

Cat. No. B3833221
M. Wt: 209.22 g/mol
InChI Key: JZBARPSUMPODNT-UHFFFAOYSA-N
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Description

“4-(3-Bromo-4-fluorobenzoyl)morpholine” is a chemical compound with the molecular formula C11H11BrFNO2 . It has an average mass of 288.113 Da and a monoisotopic mass of 286.995697 Da .


Molecular Structure Analysis

The SMILES string representation of “4-(3-Bromo-4-fluorobenzoyl)morpholine” is O=C(C1=CC(Br)=C(F)C=C1)N2CCOCC2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromo-4-fluorobenzoyl)morpholine” include a flash point of 200.6±28.7 °C, an index of refraction of 1.569, and a molar refractivity of 60.9±0.3 cm^3 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

4-(3-fluorobenzoyl)morpholine and related compounds have demonstrated significant antimicrobial and antifungal properties. The synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed potent antimicrobial activity. Notably, sulfonamide derivatives displayed strong antifungal properties compared to carbamate derivatives (Janakiramudu et al., 2017).

Antitubercular and Antitumor Activities

Synthesized molecules similar to linezolid, using 3-Fluoro-4-(morpholin-4-yl)aniline, were found to possess good antitubercular activities. This highlights the potential of such compounds in treating tuberculosis (Başoğlu et al., 2012). Additionally, a compound synthesized from 3-fluoro-4-morpholinylaniline exhibited significant inhibition of cancer cell proliferation, suggesting potential in cancer treatment (Tang & Fu, 2018).

Molluscicidal Properties

A derivative of 4-(3-fluorobenzoyl)morpholine, specifically 4-chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate, demonstrated a notable molluscicidal effect. This property is valuable for controlling snail populations that can be vectors for diseases like schistosomiasis (Duan et al., 2014).

DNA-PK Inhibition and Radiosensitization

Compounds related to 4-(3-fluorobenzoyl)morpholine, such as those containing the morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one structure, have been studied for their DNA-PK inhibitory activity. This inhibition is significant for enhancing the effectiveness of radiotherapy in cancer treatment (Cano et al., 2010).

Nonlinear Optical (NLO) Properties

A new organic NLO crystal containing a morpholin-4-ium component was synthesized and studied, indicating suitability for various nonlinear optical applications. This highlights the potential of 4-(3-fluorobenzoyl)morpholine derivatives in optical technologies (Shanmugam et al., 2012).

Antioxidant Properties

Research on 4-(3-fluorobenzoyl)morpholine derivatives has indicated potential antioxidant properties. These properties are crucial in biochemistry and medicine, particularly in studying various biological systems and potentially in radioprotection (Aleksanyan & Hambardzumyan, 2013).

Safety and Hazards

“4-(3-Bromo-4-fluorobenzoyl)morpholine” is classified as an acute toxin (oral) and is combustible . It has a GHS06 signal word “Danger” and hazard statements H301. The precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

(3-fluorophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBARPSUMPODNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzoic acid, morpholide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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